N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is a chemical compound characterized by a brominated pyridine ring and a dimethylated ethanediamine moiety. This compound is notable for its potential biological activity and utility in medicinal chemistry. The molecular formula of this compound is C₁₀H₁₆BrN₃, and it possesses a CAS number of 1220037-35-3, indicating its unique identification in chemical databases .
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine belongs to the class of organic compounds known as amines and pyridines. Its classification within these categories highlights its structural characteristics and potential reactivity in organic synthesis.
The synthesis of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine typically involves two main steps:
The reaction conditions must be carefully controlled to optimize yield and purity. On an industrial scale, continuous flow processes may be employed to enhance efficiency, allowing for precise control over temperature, pressure, and reagent concentrations.
The molecular structure of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. The ethylenediamine component consists of two methyl groups attached to the nitrogen atoms.
Key structural data include:
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine can participate in several chemical reactions:
Each type of reaction requires specific conditions regarding temperature, solvent choice, and catalysts to ensure successful outcomes.
The mechanism of action for N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine involves interactions with biological targets such as enzymes or receptors. The brominated pyridine ring can engage in π–π stacking interactions with aromatic amino acids in proteins, while the ethanediamine moiety can form hydrogen bonds with side chains of amino acids. These interactions may modulate protein activity and lead to various biological effects .
The compound is classified as an irritant, indicating that it may cause irritation upon contact with skin or mucous membranes. Specific physical properties such as melting point and boiling point are not extensively documented in available literature.
Chemical properties include:
Relevant analyses would typically include spectral data (e.g., NMR, IR) to confirm structure and purity .
N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine has potential applications in medicinal chemistry as a scaffold for drug development due to its unique structural features. Its ability to interact with biological targets makes it a candidate for further research into therapeutic agents that could address various health conditions .
The precise origin of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine remains undocumented in mainstream chemical literature, reflecting its status as a specialized synthetic intermediate rather than a therapeutic agent itself. Available evidence suggests its emergence coincided with advances in palladium-catalyzed coupling chemistry during the early 2000s, when chemists sought halogenated pyridine derivatives with orthogonal functionalization capacity. The earliest commercial catalog listings appeared around 2013, with Matrix Scientific (Product #MAT246520236) and later Parchem offering the compound under research chemical designations [1] [4]. This timeline aligns with growing pharmaceutical interest in kinase inhibitor scaffolds featuring substituted pyridine cores. The compound's structural framework likely evolved from simpler analogues like N,N′-dimethylethylenediamine (CAS 110-70-3), a commodity diamine used extensively in polymer and coordination chemistry [10]. The strategic incorporation of the 5-bromo-4-methylpyridine moiety addressed synthetic limitations associated with earlier unsubstituted or unreactive pyridinyl intermediates, providing both steric and electronic advantages in nucleophilic aromatic substitution and cross-coupling reactions. While not associated with a single breakthrough discovery, its development exemplifies medicinal chemistry's iterative approach to optimizing building blocks for drug-like properties.
The molecular architecture of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (C₁₀H₁₆BrN₃) integrates several features critical for advanced synthetic applications. Its systematic IUPAC name precisely defines connectivity: The pyridine nitrogen at position 1, bromine at position 5, methyl at position 4, and the ethanediamine chain attached via N1 with dimethylation on the terminal nitrogen. Key structural attributes include:
Table 1: Key Molecular Identifiers of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic Name | N~1~-(5-bromo-4-methyl-2-pyridinyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine | Sigma-Aldrich [1] |
CAS Numbers | 1700391-96-3, 1220037-35-3 | Parchem, VWR [2] [4] |
Molecular Formula | C₁₀H₁₆BrN₃ | Matrix Scientific [1] |
SMILES | CC1=CC(=NC=C1Br)NCCN(C)C | Calculated from structure |
InChI Key | BJGLHAPXYDRQFE-UHFFFAOYSA-N | Sigma-Aldrich [1] |
Conformationally, the molecule exhibits restricted rotation around the C(aryl)-N bond, creating atropisomeric potential in bulky derivatives. The dimethylamino group adopts a gauche conformation relative to the secondary amine, minimizing steric clash while allowing protonation-dependent polarity switching. Quantum mechanical calculations (DFT B3LYP/6-31G*) predict a dipole moment of ~3.5 Debye, enhancing solubility in polar aprotic solvents essential for cross-coupling reactions. The bromine's ortho positioning relative to the secondary amine creates a chelation potential for transition metals, useful in catalytic systems or metalloenzyme inhibitor design. This geometric arrangement also influences the compound's crystallinity, with hydrochloride salts typically forming stable crystals suitable for X-ray characterization of complex intermediates.
Table 2: Synthetic Applications and Derivative Classes of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
Transformation Type | Reaction Partners | Target Pharmacophores | Key Advantages |
---|---|---|---|
Buchwald-Hartwig Amination | Aryl/heteroaryl halides | Kinase hinge-binding motifs | Orthogonal amination with retention of linker amine |
Suzuki-Miyaura Coupling | Boronic acids/esters | Biaryl protease inhibitors | Tolerance of free secondary amine in linker |
Reductive Amination | Aldehydes/ketones | Histamine H1 analogues | Tertiary amine catalyzes imine formation |
Amide Coupling | Carboxylic acids | Peptidomimetics | Linker provides H-bond donor/acceptor pair |
This compound serves as a versatile molecular template in rational drug design, primarily functioning as a multifunctional building block for constructing complex pharmacophores. Its structural attributes enable three strategic applications in medicinal chemistry:
Bioisosteric Replacement: The pyridinyl-ethylenediamine moiety serves as a conformationally constrained bioisostere for peptide bonds or flexible alkylamine chains. This replacement mitigates metabolic liabilities while preserving key hydrogen-bonding interactions with biological targets. Notably, analogues like chloropyrilene (N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine) demonstrate clinical validation of this scaffold in antihistamines [3]. The bromine atom specifically enables late-stage diversification via cross-coupling, allowing rapid SAR exploration without re-synthesizing the core scaffold.
Kinase Inhibitor Scaffolds: The compound's ability to engage kinase ATP-binding sites makes it valuable for developing type II kinase inhibitors. Molecular modeling shows the pyridine nitrogen coordinates with hinge region residues (e.g., Met793 in c-KIT), while the secondary amine forms hydrogen bonds with catalytic residues. The 4-methyl group occupies a hydrophobic back pocket, enhancing selectivity. Bromine substitution at C5 allows introduction of solubilizing groups (morpholine, piperazine) or hydrophobic extensions (aryl, heteroaryl) to modulate potency and pharmacokinetics.
α-Glucosidase Inhibitor Precursors: Structural analogues featuring substituted pyridines demonstrate significant activity against diabetes targets. Research indicates that 4,6-diarylpyrimidines with bromo/methyl substitution (IC₅₀ = 19.60 ± 0.21 μM) outperform acarbose (IC₅₀ = 817.38 ± 6.27 μM) by ~40-fold [5]. The bromine in these systems enables further derivatization to enhance potency, as evidenced by compounds achieving sub-micromolar IC₅₀ values (e.g., 2.31 ± 0.09 μM) through strategic coupling [5].
The molecule's true power emerges in convergent synthesis strategies. Chemists exploit the differential reactivity of its functional groups: The bromoaryl site undergoes Pd-catalyzed coupling under mild conditions (e.g., Suzuki reactions at 60-80°C) that preserve the secondary amine, while the tertiary amine remains protonated or non-participating. Subsequently, the secondary amine serves as a nucleophilic handle for sulfonylation, acylation, or reductive amination. This orthogonality enables efficient synthesis of complex molecules like the imidazo[1,2-a]pyridine carbamates, which show enhanced α-glucosidase inhibition (IC₅₀ = 75.60 μM vs acarbose 750.0 μM) due to improved target complementarity [5] [6]. The scaffold's modularity thus accelerates lead optimization cycles in protease, kinase, and metabolic disease programs.
Table 3: Molecular Descriptors and Predicted Properties of N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
Descriptor | Value/Range | Computational Method | Pharmaceutical Relevance |
---|---|---|---|
Molecular Weight | 258.16 g/mol | - | Favorable for fragment-based design (<300 Da) |
cLogP | 1.8 ± 0.3 | ACD/Labs | Optimal membrane permeability |
H-Bond Donors | 1 | Structural analysis | Target interaction potential |
H-Bond Acceptors | 3 | Structural analysis | Solubility and target engagement |
TPSA | 35.2 Ų | Ertl method | Balanced blood-brain barrier permeation |
Rotatable Bonds | 4 | Structural analysis | Conformational flexibility |
pKa (Secondary Amine) | ~9.1 | ACD/pKa DB | pH-dependent solubility and salt formation |
pKa (Tertiary Amine) | ~8.5 | ACD/pKa DB | Catalytic activity in reductive amination |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: